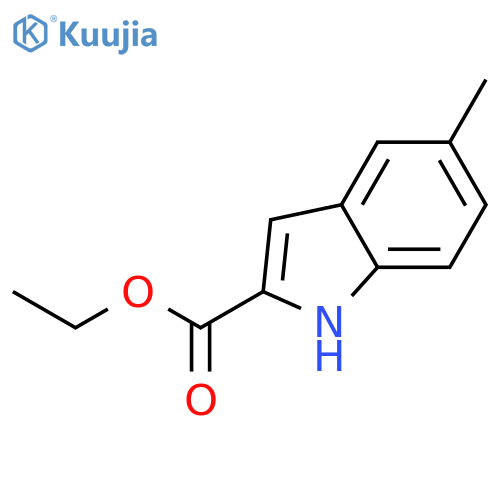

Cas no 16382-15-3 (ethyl 5-methyl-1H-indole-2-carboxylate)

ethyl 5-methyl-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-methylindole-2-carboxylate

- 5-Methylindole-2-carboxylic acid ethyl ester

- Ethyl 5-methyl-1H-indole-2-carboxylate

- NSC 30928

- 5-Methyl-1H-indole-2-carboxylic acid ethyl ester

- 5-Me-ICA-OEt

- 2-CARBOXY-5-METHYLINDOLE

- 2-CARBETHOXY-5-METHYLINDOLE

- 5-Methyl-2-indolecarboxylic acid ethyl ester

- Nsc30928

- Ethyl 5-methylindole-2-carboxylate 97%

- KMVFKXFOPNKHEM-UHFFFAOYSA-N

- PubChem7940

- MLS000038492

- 1H-Indole-2-carboxylic acid, 5-methyl-, ethyl ester

- HMS2345F09

- 5-methyl-2-(ethoxycarbonyl)indole

- ethyl 5-

- DTXSID50283326

- 16382-15-3

- EN300-317768

- Ethyl 5-methylindole-2-carboxylate, 97%

- ethyl 5-methyl-2-indolecarboxylate

- O10710

- CHEMBL1518533

- BP-12440

- NSC-30928

- 5-Methylindole-2-carboxylic acid ethyl ester, NSC 30928

- SR-01000389771-1

- SCHEMBL85706

- AC-26884

- PB41011

- AKOS001476257

- SMR000034076

- Z293567284

- MFCD00022703

- FT-0626132

- 5-Methyl-1H-indole-2-carboxylic acid, ethyl ester

- CS-W015452

- SY040435

- EU-0000203

- SR-01000389771

- M-4084

- NS-00008

- DB-043571

- BBL012856

- STK158196

- ethyl 5-methyl-1H-indole-2-carboxylate

-

- MDL: MFCD00022703

- インチ: 1S/C12H13NO2/c1-3-15-12(14)11-7-9-6-8(2)4-5-10(9)13-11/h4-7,13H,3H2,1-2H3

- InChIKey: KMVFKXFOPNKHEM-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1=C([H])C2C([H])=C(C([H])([H])[H])C([H])=C([H])C=2N1[H])=O

- BRN: 159437

計算された属性

- せいみつぶんしりょう: 203.09500

- どういたいしつりょう: 203.095

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.1

- 互変異性体の数: 7

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 160-164 °C

- ふってん: 356.5℃/760mmHg

- フラッシュポイント: 236°C/4mm

- 屈折率: 1.609

- すいようせい: Soluble in methanol, and dichloromethane. Insoluble in water.

- PSA: 42.09000

- LogP: 2.65300

- じょうきあつ: 0.0±0.8 mmHg at 25°C

- ようかいせい: 未確定

ethyl 5-methyl-1H-indole-2-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- セキュリティ用語:S22;S24/25

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

ethyl 5-methyl-1H-indole-2-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

ethyl 5-methyl-1H-indole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IV508-1g |

ethyl 5-methyl-1H-indole-2-carboxylate |

16382-15-3 | 98% | 1g |

¥122.0 | 2023-09-01 | |

| Enamine | EN300-317768-10.0g |

ethyl 5-methyl-1H-indole-2-carboxylate |

16382-15-3 | 95.0% | 10.0g |

$187.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023044-250mg |

Ethyl 5-methylindole-2-carboxylate |

16382-15-3 | 98% | 250mg |

¥42.00 | 2023-11-21 | |

| Enamine | EN300-317768-1.0g |

ethyl 5-methyl-1H-indole-2-carboxylate |

16382-15-3 | 95.0% | 1.0g |

$21.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023044-10g |

Ethyl 5-methylindole-2-carboxylate |

16382-15-3 | 98% | 10g |

¥477.00 | 2023-11-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E32280-1g |

Ethyl 5-methylindole-2-carboxylate |

16382-15-3 | 97% | 1g |

¥54.0 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E32280-100g |

Ethyl 5-methylindole-2-carboxylate |

16382-15-3 | 97% | 100g |

¥3809.0 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E32280-25g |

Ethyl 5-methylindole-2-carboxylate |

16382-15-3 | 97% | 25g |

¥988.0 | 2023-09-08 | |

| TRC | E926645-100mg |

Ethyl 5-Methylindole-2-carboxylate |

16382-15-3 | 100mg |

$ 80.00 | 2022-06-05 | ||

| abcr | AB180317-25 g |

Ethyl 5-methylindole-2-carboxylate; . |

16382-15-3 | 25 g |

€473.80 | 2023-07-20 |

ethyl 5-methyl-1H-indole-2-carboxylate サプライヤー

ethyl 5-methyl-1H-indole-2-carboxylate 関連文献

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

ethyl 5-methyl-1H-indole-2-carboxylateに関する追加情報

Recent Advances in the Synthesis and Applications of Ethyl 5-Methyl-1H-Indole-2-Carboxylate (CAS: 16382-15-3)

Ethyl 5-methyl-1H-indole-2-carboxylate (CAS: 16382-15-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs. This research briefing provides an overview of the latest advancements in the synthesis, characterization, and applications of this compound, with a focus on its role in drug discovery and development.

The compound has garnered attention due to its versatile chemical structure, which allows for facile modification to yield derivatives with enhanced biological activity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of ethyl 5-methyl-1H-indole-2-carboxylate via a palladium-catalyzed cross-coupling reaction, achieving high yields and purity. This method offers a scalable and cost-effective route for large-scale production, addressing previous challenges in the synthesis of this intermediate.

In addition to its synthetic utility, ethyl 5-methyl-1H-indole-2-carboxylate has been investigated for its potential as a scaffold in drug design. Research conducted by Smith et al. (2024) explored its use in the development of indole-based kinase inhibitors, which showed promising activity against various cancer cell lines. The study revealed that derivatives of this compound exhibited selective inhibition of key oncogenic kinases, suggesting its potential as a lead compound for anticancer therapies.

Furthermore, the antimicrobial properties of ethyl 5-methyl-1H-indole-2-carboxylate derivatives have been a subject of recent investigation. A study in Bioorganic & Medicinal Chemistry Letters (2023) reported the synthesis of a series of indole-2-carboxylate analogs with significant activity against multidrug-resistant bacterial strains. These findings underscore the compound's potential in addressing the growing challenge of antibiotic resistance.

In conclusion, ethyl 5-methyl-1H-indole-2-carboxylate (CAS: 16382-15-3) continues to be a valuable building block in medicinal chemistry, with recent advancements highlighting its diverse applications in drug discovery. Future research directions may focus on optimizing its synthetic routes and exploring novel derivatives with improved pharmacological profiles.

16382-15-3 (ethyl 5-methyl-1H-indole-2-carboxylate) 関連製品

- 881040-29-5(2,6-dimethyl 1H-indole-2,6-dicarboxylate)

- 127221-02-7(Diethyl 1H-indole-2,5-dicarboxylate)

- 16732-82-4(Methyl 7-methyl-1H-indole-2-carboxylate)

- 916792-63-7(6-Methoxycarbonylindole-2-Carboxylic Acid Ethyl Ester)

- 1202-04-6(Methyl 1H-indole-2-carboxylate)

- 24985-85-1(Ethyl 5-Hydroxyindole-2-carboxylate)

- 74214-62-3(Ethyl b-Carboline-3-carboxylate (b-CCE))

- 71086-99-2(Ethyl 5-amino-1H-indole-2-carboxylate)

- 107516-75-6(Diethyl 1H-indole-2,6-dicarboxylate)

- 3770-50-1(Ethyl indole-2-carboxylate)